4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with a molecular formula of C27H20Br2N2O4. This compound is known for its unique structural properties, which include a bromonaphthalene moiety and a benzoate ester group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the bromonaphthalene derivative. One common method involves the bromination of naphthalene to produce 4-bromonaphthalene, followed by the formation of the acetamido derivative through an acylation reaction. The final step involves the condensation of the acetamido derivative with a benzoate ester under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromonaphthalene-1-boronic acid
- 4-Bromophenylboronic acid
- Naphthalene-1-boronic acid
- Phenylboronic acid
Uniqueness
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific structural features, which confer distinct reactivity and biological activities. Compared to similar compounds, it offers a combination of a bromonaphthalene moiety and a benzoate ester group, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C26H19BrN2O3 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H19BrN2O3/c27-24-15-12-20(22-8-4-5-9-23(22)24)16-25(30)29-28-17-18-10-13-21(14-11-18)32-26(31)19-6-2-1-3-7-19/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
AZDWIOALXZNKKY-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Origin of Product |
United States |
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